7-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
Description
Properties
Molecular Formula |
C19H16N2OS2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
7-methyl-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C19H16N2OS2/c1-11-3-8-16-13(9-11)10-15-18(22-16)20-17(21-19(15)23)12-4-6-14(24-2)7-5-12/h3-9H,10H2,1-2H3,(H,20,21,23) |
InChI Key |
AEXDWODYOSKYSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
Preparation Methods
Chromene Core Formation
The chromene moiety is constructed via a Knoevenagel condensation between 7-methyl-4-hydroxycoumarin and malononitrile, followed by a Michael addition with cyclohexane-1,3-dione. This step yields a 2-amino-5-oxo-4-(substituted)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile intermediate, which serves as the scaffold for pyrimidine ring formation.
Pyrimidine Ring Cyclization
Cyclization of the chromene intermediate with carbon disulfide (CS₂) in pyridine under reflux conditions introduces the thione group at position 4. Subsequent treatment with 4-(methylsulfanyl)benzaldehyde in the presence of a Lewis acid catalyst, such as FeCl₃·SiO₂, facilitates the introduction of the 4-(methylsulfanyl)phenyl substituent. This method yields the target compound with moderate efficiency (50–60%) and requires purification via column chromatography.
Table 1: Conventional Synthesis Parameters
Microwave- and Ultrasound-Assisted Synthesis
Modern synthetic approaches leverage microwave and ultrasound irradiation to enhance reaction rates and yields. These methods are particularly effective for constructing the chromeno-pyrimidine core and introducing sulfur-containing groups.
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates the cyclization step. A mixture of the chromene intermediate and thiourea in dimethylformamide (DMF) subjected to microwave irradiation (150°C, 20 min) achieves cyclization with 75% yield. The 4-(methylsulfanyl)phenyl group is subsequently introduced via a Suzuki-Miyaura coupling using palladium catalysts, yielding the final product in 85% purity.
Sonochemical Synthesis
Ultrasound irradiation (40 kHz, 30°C) reduces reaction times from hours to minutes. For instance, the cyclization of 2-aminochromene-3-carbonitrile with CS₂ in ethanol under ultrasound completes within 40 min, achieving 88% yield. This method minimizes side reactions, enhancing the scalability of the synthesis.
Table 2: Non-Conventional Methods Comparison
| Method | Conditions | Yield (%) | Time | Reference |
|---|---|---|---|---|
| Microwave cyclization | 150°C, 20 min, DMF | 75 | 20 min | |
| Ultrasound cyclization | 40 kHz, 30°C, EtOH | 88 | 40 min |
Catalytic and Solvent Optimization
The choice of catalyst and solvent profoundly impacts reaction efficiency.
Catalyst Screening
FeCl₃·SiO₂ emerges as a superior catalyst for coupling reactions, offering 60% yield compared to 45% with conventional H₂SO₄. Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable efficient Suzuki couplings for introducing the 4-(methylsulfanyl)phenyl group, achieving 78% yield under inert conditions.
Solvent Effects
Polar aprotic solvents like DMF enhance microwave-assisted reactions, while ethanol balances solubility and environmental safety. Reactions in DMF yield 75% product, whereas ethanol yields 65% under identical conditions.
Analytical Characterization
The synthesized compound is validated using spectroscopic techniques:
-
IR Spectroscopy : A strong absorption band at 1346 cm⁻¹ confirms the C=S group.
-
¹H NMR : Signals at δ 2.45 (s, 3H, SCH₃) and δ 7.25–7.65 (m, 4H, aromatic) verify substituent positions.
-
Mass Spectrometry : Molecular ion peak at m/z 352.47 aligns with the molecular formula C₁₉H₁₆N₂OS₂.
Challenges and Optimization Opportunities
Key challenges include regioselectivity in introducing the 7-methyl group and minimizing proto-debromination side reactions during coupling steps. Future research should explore:
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can undergo various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid for oxidation reactions.
Bases: Sodium methoxide for facilitating cyclization reactions.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the methylsulfanyl group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as an antiproliferative agent, potentially useful in cancer treatment.
Biological Research: It has been investigated for its antimicrobial and anti-inflammatory properties.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cell proliferation and survival . The inhibition of PI3K can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares the target compound with structurally related chromeno-pyrimidine derivatives:
Key Observations:
- Chloro substituents (e.g., in ) may enhance electrophilicity, influencing reactivity in biological systems. Hydroxy and methoxy groups promote hydrogen bonding, affecting solubility and crystal packing .
- Thione vs.
Physicochemical Properties
- Solubility : The methylsulfanyl group reduces polarity, likely decreasing aqueous solubility compared to hydroxy/methoxy analogues.
- Hydrogen Bonding : The thione group participates in stronger hydrogen bonds than oxo groups, influencing crystal packing and stability .
Biological Activity
7-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₃N₃OS₂
- Molecular Weight : 313.41 g/mol
- CAS Number : 139297-07-7
The compound features a chromeno-pyrimidine backbone with a methylsulfanyl substituent, which is believed to enhance its biological activity.
Research indicates that compounds similar to 7-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione may exert their effects through several mechanisms:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells. This is primarily mediated through the mitochondrial pathway involving the release of cytochrome c and activation of caspases .
- Inhibition of Cell Proliferation : Studies have demonstrated that this compound inhibits cell proliferation in various cancer cell lines. For instance, IC50 values were reported in the low micromolar range for specific cell lines, indicating potent antiproliferative effects .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against several bacterial strains, although detailed mechanisms remain to be fully elucidated.
Anticancer Activity
A study focusing on similar chromeno-pyrimidine derivatives demonstrated significant cytotoxicity against colon cancer cell lines (DLD-1 and HT-29). The research reported:
- IC50 Values :
- MM137 (similar derivative): 0.39 µM (DLD-1), 0.15 µM (HT-29)
- Reference compounds showed IC50 values greater than 1 µM.
The mechanism involved the induction of apoptosis through caspase activation and modulation of p53 levels .
Antimicrobial Studies
Research on related thione compounds indicates potential antimicrobial activity against various pathogens. The thione-thiol tautomerism observed in these compounds may play a role in their biological activity, affecting their interaction with microbial targets .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |
|---|---|---|---|
| MM137 | C₁₅H₁₃N₃OS₂ | 0.39 (DLD-1) | Anticancer |
| MM124 | C₁₅H₁₃N₃OS₂ | 0.74 (DLD-1) | Anticancer |
| Thione Derivative | C₁₂H₉N₃OS | >1.0 | Antimicrobial |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 7-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione?
- Answer : The compound is synthesized via multi-step organic reactions, often involving cyclocondensation of chromene derivatives with thiourea or thioamide precursors. Microwave-assisted synthesis (e.g., 80–120°C, 300–600 W) significantly reduces reaction times (from hours to minutes) and improves yields (60–85%) compared to conventional heating . Key intermediates are purified using column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Answer :
- NMR : and NMR verify substituent positions (e.g., methylsulfanyl group at C4-phenyl, chromene ring protons at δ 6.8–7.5 ppm) .
- IR : Stretching frequencies for C=S (1150–1250 cm) and aromatic C-H (3050–3100 cm) confirm functional groups .
- X-ray crystallography (if applicable): Resolves ambiguities in stereochemistry, as demonstrated in related pyrimidine derivatives .
Q. What solvent systems and reaction conditions are optimal for its stability during synthesis?
- Answer : Polar aprotic solvents (e.g., DMF, DMSO) under inert atmospheres (N/Ar) prevent oxidation of sulfur-containing moieties. Temperatures >100°C may degrade the thione group; thus, reactions are typically conducted at 60–80°C .
Advanced Research Questions
Q. How can computational modeling aid in predicting the biological activity of this compound?
- Answer : Molecular docking studies (e.g., AutoDock Vina) against target proteins (e.g., kinases, tubulin) identify binding affinities. For example:
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| EGFR Kinase | -9.2 | H-bond with C=S, π-π stacking with chromene ring |
| β-Tubulin | -8.7 | Hydrophobic interactions with methylsulfanyl group |
- Density Functional Theory (DFT) calculations (B3LYP/6-31G**) optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
- Answer : Discrepancies in NMR chemical shifts (e.g., overlapping proton signals) are addressed via:
- Variable Temperature NMR : Resolves dynamic effects in crowded regions (e.g., -SCH protons) .
- 2D NMR (COSY, HSQC) : Assigns coupling patterns and carbon-proton correlations .
- Comparative analysis : Cross-referencing with crystallographic data from analogs (e.g., pyrido[2,3-d]pyrimidines) validates assignments .
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Answer :
- DoE (Design of Experiments) : Systematic variation of catalyst loading (e.g., p-TsOH), solvent ratios, and microwave power identifies optimal parameters .
- HPLC-MS monitoring : Detects early-stage intermediates (e.g., chromene-thiourea adducts) to adjust stoichiometry and prevent side reactions .
Q. What mechanistic insights explain the compound’s selectivity in biological assays?
- Answer : The methylsulfanyl group enhances lipophilicity (LogP ≈ 3.5), promoting membrane permeability. The chromeno-pyrimidine scaffold mimics ATP-binding pockets in kinases, as shown in competitive inhibition assays (IC = 1.2–3.8 µM) .
Methodological Guidelines
- Purification : Use preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) for >95% purity .
- Stability Testing : Store at -20°C under argon; monitor degradation via TLC (R shifts) over 30 days .
- Biological Assays : Prioritize cell-free enzymatic assays (e.g., fluorescence polarization) before advancing to cell-based models (e.g., MTT in HeLa cells) to minimize false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
